4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol
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Overview
Description
4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of a chloro group and an indene moiety linked through an imino group to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 2,3-dihydro-1H-indene-5-amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol involves its interaction with cellular proteins and enzymes. The phenol group can form hydrogen bonds with amino acid residues, while the chloro group can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: Similar structure but lacks the indene moiety.
4-chloro-3-methylphenol: Similar structure with a different substitution pattern on the phenol ring.
4-chloro-2-hydroxybenzaldehyde: Precursor in the synthesis of the target compound.
Uniqueness
4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-(2,3-dihydro-1H-inden-5-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-10,19H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIPJNXSDIAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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